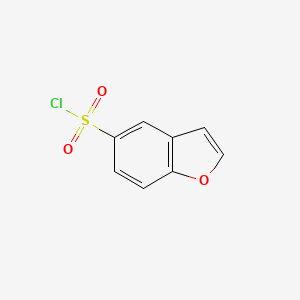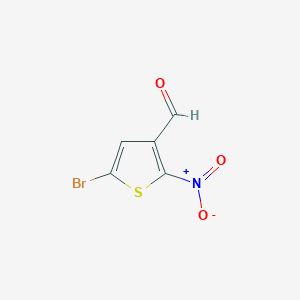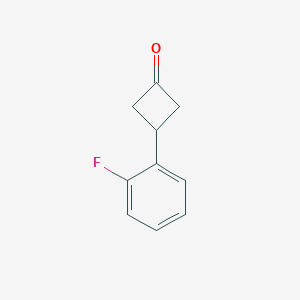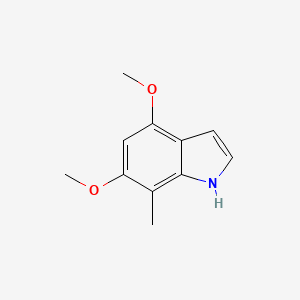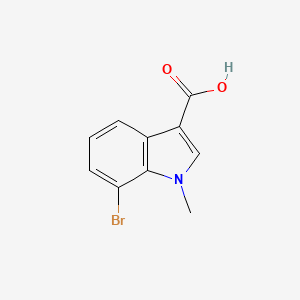
7-Bromo-1-methyl-1H-indole-3-carboxylic acid
Descripción general
Descripción
7-Bromo-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are important types of molecules and natural products .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . 1-Methylindole-3-carboxylic acid, a related compound, can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .Molecular Structure Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Aplicaciones Científicas De Investigación
Chemical Investigation and Bioactivity
7-Bromo-1-methyl-1H-indole-3-carboxylic acid and its derivatives have been studied in various contexts. In one investigation, brominated tryptophan derivatives from thorectidae sponges showed activity against Staphylococcus epidermidis, indicating potential antimicrobial properties (Segraves & Crews, 2005).
Synthetic Methodologies
The synthesis of various brominated indole derivatives, including 7-bromo-1-methyl-1H-indole-3-carboxylic acid, has been an area of significant research. Expedient routes to such compounds have been developed, highlighting their importance as valuable substrates in transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008).
Photophysical Studies
New indole derivatives synthesized from brominated dehydroamino acids displayed promising photophysical properties, suggesting their potential as fluorescent probes. Their response to fluoride ions was particularly notable, indicating selectivity towards F- ions (Pereira et al., 2010).
Reaction with N-Bromosuccinimide
Studies on the reaction of indole derivatives with N-bromosuccinimide have expanded the understanding of chemical transformations in bromo-indole compounds. This research contributes to the broader knowledge of indole chemistry and potential applications (Irikawa et al., 1989).
Synthesis of Novel Indole Derivatives
The synthesis of novel indole derivatives, such as 1-phenyl-1H-indole-2-carboxylic acids, has been achieved using methods like Ullmann and Dieckmann reactions. These synthesized compounds have diverse potential applications, including in the development of new materials and pharmaceuticals (Unangst et al., 1987).
Development of Anti-Inflammatory Compounds
Research on bromo indoles, including 7-bromo-1-methyl-1H-indole-3-carboxylic acid, has been directed towards developing anti-inflammatory compounds. This includes the strategic development of core moieties for natural compounds like Herdmanine D (Sharma et al., 2020).
Novel Synthetic Routes
Efficient synthetic methods for 1-methyl-1H-indole-3-carboxylates, including bromo-indole derivatives, have been developed. These methods involve cross-dehydrogenative coupling, highlighting the versatility of bromo-indoles in chemical synthesis (Akbari & Faryabi, 2023).
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-5-7(10(13)14)6-3-2-4-8(11)9(6)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZSHCRKAFZOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methyl-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



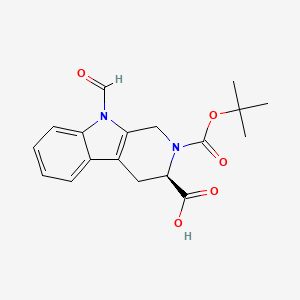
![2-[3-(3-Phenylpropoxy)phenyl]acetonitrile](/img/structure/B1443248.png)
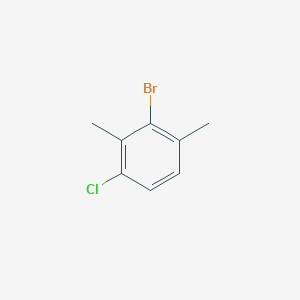
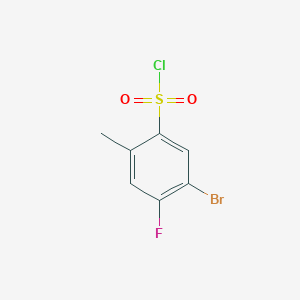
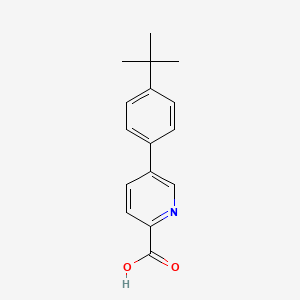
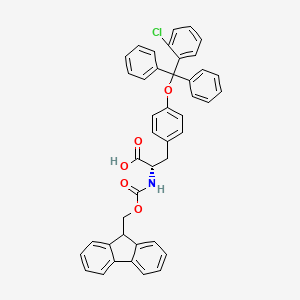
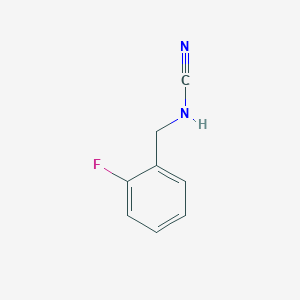
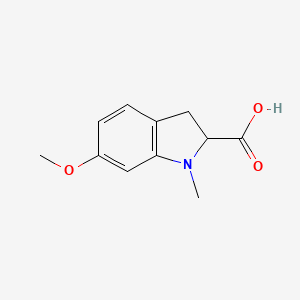
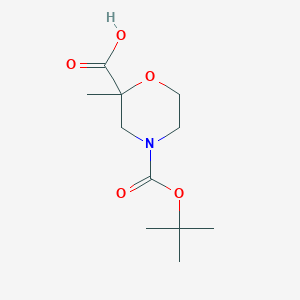
![8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1443260.png)
